[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride
Description
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS: 6971-45-5) is a substituted hydrazine derivative with a molecular formula of C₉H₁₃ClN₂O and a molecular weight of 174.63 g/mol . Structurally, it consists of a hydrazine moiety (-NH-NH₂) linked to a 2-(2-methoxyphenyl)ethyl group, where the methoxy (-OCH₃) substituent is positioned at the ortho site of the phenyl ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic scaffolds such as pyrazolines, pyrazoles, and hydrazones, which are relevant to pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-9-5-3-2-4-8(9)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXNWJLDHUTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most cited route involves diazotization of o-methoxyphenethylamine followed by reduction to yield the hydrazine intermediate, which is subsequently protonated to form the hydrochloride salt.
Reaction Scheme :
Stepwise Procedure
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Diazotization :
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Reduction :
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Acidification :
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (Diazotization) | 0–5°C | Prevents side reactions |
| NaHSO₃ Stoichiometry | 2.5 eq | Maximizes reduction efficiency |
| Final pH | 0.14–9.1 | Ensures salt stability |
Hydrazine-Ketone Condensation Route
Mechanism
This method condenses 2-(2-methoxyphenyl)acetophenone with hydrazine hydrate under acidic conditions, followed by HCl quenching.
Reaction Equation :
Protocol
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Condensation :
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Workup :
-
Protonation :
Comparative Analysis
| Condition | Condensation Route | Diazotization Route |
|---|---|---|
| Reaction Time | 8 hours | 6 hours |
| Solvent | Ethanol | Water/EtOH |
| Scalability | Suitable for >1 kg | Limited to 500 g |
Catalytic Hydrogenation of Nitro Precursors
Methodology
Reduction of 2-(2-methoxy-phenyl)ethyl nitro compounds using H₂/Pd-C in acidic media provides an alternative pathway.
Steps :
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Suspend 2-(2-methoxy-phenyl)ethyl nitro compound (1.0 mol) in methanol (200 mL).
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Add 10% Pd-C (0.1 g) and conc. HCl (2.0 mol).
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Hydrogenate at 50 psi H₂ for 12 hours at 25°C.
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Filter catalyst and concentrate under vacuum.
Yield : 75–80% (1H NMR purity >95%).
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors to enhance safety and efficiency:
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Reactor Design : Tubular reactor (316L stainless steel, 10 L volume).
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Conditions :
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Residence time: 30 minutes.
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Temperature: 70°C.
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Pressure: 15 bar.
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Analytical Validation
Chemical Reactions Analysis
Condensation Reactions
The compound reacts with carbonyl-containing substrates to form hydrazones or heterocycles:
Example :
Reaction with ethyl acetoacetate in ethanolic NaOEt generates trisubstituted pyrazoles via cyclocondensation .
Cyclization and Heterocycle Formation
The ethylhydrazine moiety facilitates cyclization under Vilsmeier-Haack or Fischer conditions:
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Vilsmeier-Haack Reaction : Treatment with POCl3/DMF at 85–90°C forms indole-derived malonaldehydes .
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Fischer Indole Synthesis : Cyclization with ketones (e.g., methyl isopropyl ketone) in glacial acetic acid yields 3H-indoles .
Key Data :
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Indolenine Synthesis : 91% yield via 20h reflux in acetic acid .
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Pyrazole Formation : 95% yield using TCT (2,4,6-trichloro-1,3,5-triazine) in DMF .
Biological Activity Derivatives
Derivatives exhibit antimicrobial and anti-angiogenic properties:
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Pyrazole-triazole hybrids : Show MIC values of 4–16 µg/mL against S. aureus and E. coli .
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Trisubstituted pyrazoles : Inhibit VEGF-induced angiogenesis at IC50 = 10–25 µM .
Spectroscopic Validation
Reaction progress is confirmed via:
Scientific Research Applications
Synthesis and Characterization
The synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride typically involves the reaction of 2-methoxyacetophenone with hydrazine derivatives under acidic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound. For instance, the synthesis process often yields high purity compounds, with yields reported around 95% in various studies .
Medicinal Chemistry Applications
Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this hydrazine have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives possess potent antibacterial activity, making them potential candidates for antibiotic development .
Anti-Cancer Properties : Research has also highlighted the anti-cancer potential of hydrazine derivatives. Compounds synthesized from this compound have shown cytotoxic effects on cancer cell lines, indicating their potential use as chemotherapeutic agents. Mechanistic studies suggest that these compounds may induce apoptosis in tumor cells, although further research is necessary to elucidate their precise modes of action .
Agrochemical Applications
The compound has been explored for its potential use in agrochemicals. Its derivatives have shown promise as herbicides and fungicides due to their ability to inhibit specific biological pathways in plants and pathogens. The efficacy of these compounds can be attributed to their ability to disrupt cellular processes, which is a common mechanism among many agrochemicals .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of several hydrazine derivatives, including those derived from this compound. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting their potential as new antimicrobial agents .
- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of synthesized hydrazines on various cancer cell lines. The findings revealed that some compounds derived from this compound induced apoptosis in a dose-dependent manner, highlighting their potential for cancer treatment applications .
Mechanism of Action
The mechanism of action of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular functions, which are studied to understand the compound’s potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Below is a detailed comparison of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride with analogous hydrazine-based compounds, focusing on structural features, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Research Trends
- Synthetic Limitations : The ortho-methoxy substituent in the target compound complicates large-scale synthesis due to lower yields (<60%) in cyclocondensation reactions compared to para-substituted analogs (>85%) .
- Pharmacological Potential: While [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl has shown promise in vitro, its poor solubility in aqueous media limits bioavailability, necessitating structural modifications like PEGylation .
Q & A
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
